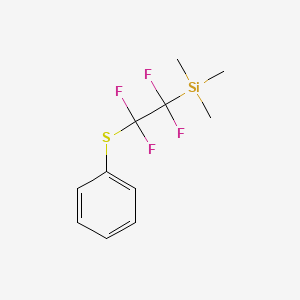

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane

Description

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane is a fluorinated organosilicon compound characterized by a trimethylsilyl group attached to a tetrafluoroethyl chain modified with a phenylthio (-SPh) substituent.

Properties

IUPAC Name |

trimethyl-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F4SSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPWNVVASNITBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(F)(F)SC1=CC=CC=C1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F4SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Scientific Research Applications

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

Biology: Investigated for its potential use in modifying biological molecules for enhanced stability and activity.

Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of specialty materials and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism by which Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, while the tetrafluoro-2-(phenylthio)ethyl group can participate in various chemical reactions. These interactions can influence the stability, reactivity, and overall behavior of the compound in different environments .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to silanes with similar fluorinated alkyl/aryl chains or sulfur/oxygen substituents (Table 1).

Table 1: Key Properties of Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane and Analogues

Thermal and Chemical Stability

- Trimethyl(1,1,2,2-tetrafluoroethyl)silane () decomposes at 290–300°C to generate carbenes, a property exploited in cyclopropanation . In contrast, the phenylthio variant’s thermal behavior is unreported, but the aromatic sulfur group likely increases stability due to resonance effects.

- Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane () is more electrophilic due to Cl substituents, making it reactive toward nucleophiles (e.g., hydrolysis), whereas the trimethylsilyl group in the target compound reduces such reactivity .

Regulatory and Commercial Considerations

- The target compound is listed as discontinued (), likely due to synthesis challenges or regulatory restrictions on fluorinated compounds (e.g., EPA guidelines in ) .

- In contrast, trimethyl(1,1,2,2-tetrafluoroethyl)silane remains a research staple for carbene chemistry, highlighting the impact of substituents on commercial viability .

Biological Activity

Overview

Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane (CAS Number: 1000293-91-3) is a specialized organosilicon compound characterized by a silicon atom bonded to three methyl groups and a tetrafluoro-2-(phenylthio)ethyl group. Its unique structure imparts distinctive chemical properties that are being explored for various biological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential applications in biology and medicine, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄F₄SSi |

| Molecular Weight | 282.37 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| LogP | 5.304 |

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

- Stability Enhancement : The silicon atom can form stable bonds with other elements, enhancing the stability of biological molecules.

- Reactivity Modulation : The tetrafluoro-2-(phenylthio)ethyl group can participate in nucleophilic and electrophilic reactions, potentially modifying the reactivity of biomolecules.

- Chemical Transformations : The compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones which may have distinct biological activities .

Case Studies

-

Modification of Biological Molecules :

Research has shown that organosilicon compounds like this compound can modify the structure of proteins and nucleic acids. These modifications can enhance the stability and activity of therapeutic agents. -

Drug Delivery Systems :

The compound has been investigated for its potential in drug delivery applications due to its unique chemical properties. Studies indicate that it can encapsulate drugs effectively and release them in a controlled manner, improving therapeutic efficacy . -

Antimicrobial Activity :

Preliminary studies suggest that modifications involving this silane can lead to compounds with antimicrobial properties. The incorporation of fluorinated groups is known to enhance the bioactivity of certain compounds against microbial pathogens .

Applications in Biology and Medicine

This compound has several promising applications:

- Bioconjugation : It serves as a building block for synthesizing bioconjugates that can be used in diagnostics and therapeutics.

- Nanotechnology : The compound is being explored for use in nanocarriers that improve the delivery of drugs across biological barriers.

- Material Science : Its properties make it suitable for developing specialty coatings that require chemical resistance and stability under biological conditions .

Q & A

Basic: What are the standard synthetic routes for Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane?

The synthesis typically involves nucleophilic substitution or coupling reactions. A documented method uses trimethyl(phenylthio)silane as a precursor, reacting with fluorinated electrophiles. For example, diazonium tetrafluoroborate salts in dimethylformamide (DMF) at low temperatures (-10°C) facilitate controlled fluorination. The reaction is monitored via thin-layer chromatography (TLC), and triethylamine is often employed to neutralize byproducts like HCl. Post-reaction purification via column chromatography ensures product isolation .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm fluorine incorporation and structural integrity.

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in phosphazene derivative studies .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like C-F (1100–1000 cm) and Si-C bonds.

Cross-referencing with synthetic intermediates (e.g., fluorinated diazonium salts) ensures consistency .

Advanced: How can reaction yields be optimized for this compound’s synthesis?

Critical variables include:

- Temperature Control : Maintaining -10°C minimizes side reactions during diazonium salt addition .

- Catalyst Selection : Nickel-based catalysts (e.g., dichlorobis(triphenylphosphine)nickel) enhance coupling efficiency in analogous silane syntheses .

- Solvent Choice : Polar aprotic solvents like DMF stabilize intermediates.

- Purification : Gradient elution in column chromatography improves separation of fluorinated byproducts.

Advanced: How should researchers address conflicting stability data in literature?

While safety data sheets (SDS) indicate stability under recommended storage (e.g., inert atmospheres, -20°C), gaps exist in decomposition pathways . To resolve contradictions:

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.

- Test reactivity with common lab reagents (e.g., acids, bases) under controlled conditions.

- Use real-time monitoring (e.g., in situ FTIR) during synthesis to detect transient intermediates .

Advanced: What precautions are necessary for handling potential hazardous decomposition products?

Although SDS lack explicit decomposition data for this compound , general precautions include:

- Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent moisture/oxygen exposure.

- Ventilation : Fume hoods mitigate inhalation risks from volatile fluorides (e.g., HF).

- Monitoring : Employ gas detectors for sulfur-containing byproducts (e.g., SO).

- Emergency Protocols : Neutralize spills with calcium carbonate or specialized fluoropolymer absorbents.

Advanced: How do fluorine substituents influence the compound’s reactivity in organometallic applications?

The electron-withdrawing nature of fluorine enhances electrophilicity at the silicon center, facilitating nucleophilic attacks. For example:

- Cross-Coupling Reactions : Fluorine stabilizes transition states in Pd/Ni-catalyzed couplings, improving regioselectivity .

- Hydrolysis Resistance : The tetrafluoroethyl group reduces susceptibility to hydrolysis compared to non-fluorinated analogs.

Experimental validation via kinetic studies (e.g., varying fluorine content) is recommended to quantify effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.